molecular formula C12H9BrFNO B13252906 4-(3-Bromo-4-fluorophenoxy)aniline

4-(3-Bromo-4-fluorophenoxy)aniline

Cat. No.: B13252906
M. Wt: 282.11 g/mol
InChI Key: BCCSBWTWSOXSFQ-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-fluorophenoxy)aniline: is an organic compound with the molecular formula C12H9BrFNO . It is a derivative of aniline, where the aniline ring is substituted with a bromo group at the 3-position and a fluorophenoxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-4-fluorophenoxy)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromo-4-fluorophenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo and fluorophenoxy groups can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and fluorophenoxy positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dehalogenated and defluorinated products.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromo-4-fluorophenoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of new drugs targeting specific biological pathways.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Uniqueness: 4-(3-Bromo-4-fluorophenoxy)aniline is unique due to the presence of both bromo and fluorophenoxy groups, which confer distinct reactivity and biological activity. Its combination of substituents makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

Molecular Formula

C12H9BrFNO

Molecular Weight

282.11 g/mol

IUPAC Name

4-(3-bromo-4-fluorophenoxy)aniline

InChI

InChI=1S/C12H9BrFNO/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2

InChI Key

BCCSBWTWSOXSFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Br

Origin of Product

United States

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